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Executive Summary

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand
the functional capacity of the proteome. While phosphorylation, ubiquitination, and methylation
of lysine and arginine are well-studied, the methylation of histidine residues has remained a
comparatively enigmatic PTM. This guide delves into the core biological significance of N-
methylated histidine, a subtle but impactful modification. It provides a comprehensive overview
of the key enzymes, their substrates, and the physiological consequences of this modification,
from maintaining cytoskeletal integrity to its emerging roles in oncology and utility as a clinical
biomarker. This document synthesizes current knowledge, presents quantitative data for
comparative analysis, details key experimental protocols, and provides visual diagrams of
crucial pathways and workflows to empower researchers and drug development professionals
in this burgeoning field.

Biochemistry of Histidine Methylation

The imidazole ring of histidine contains two nitrogen atoms, N7t (pros, or N1) and Nt (tele, or
N3), both of which can be methylated.[1][2] This modification is catalyzed by a class of
enzymes known as protein histidine methyltransferases (PHMTSs) that transfer a methyl group
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from the universal methyl donor S-adenosyl-L-methionine (AdoMet), yielding a methylated
histidine residue and S-adenosyl-L-homocysteine (AdoHcy).[3][4]

Biochemically, methylation alters the properties of the histidine side chain. It increases the pKa
of the imidazole ring, thereby increasing the fraction that is protonated at physiological pH.[3]
This can impact protein structure, protein-protein interactions, metal ion chelation, and enzyme
catalysis.[5]
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Biochemical reaction of protein histidine methylation.

Key Protein Histidine Methyltransferases (PHMTS)
and Their Substrates

Recent research has identified three primary PHMTs in mammals, each displaying distinct
specificity for the nitrogen atom on the imidazole ring and the target protein sequence.[1]

o SETD3 (SET Domain Containing 3): Identified as the first metazoan histidine
methyltransferase, SETD3 specifically catalyzes the N3-methylation of Histidine 73 (His73)
in B-actin.[6][7][8][9] This modification is highly conserved and is crucial for maintaining
cytoskeleton integrity and regulating smooth muscle contractility.[7]

e METTL9 (Methyltransferase-like 9): METTL9 is a broad-specificity N1-histidine
methyltransferase that targets proteins containing a "His-x-His" (HxH) motif, where 'x' is a
small amino acid residue.[1][10] It specifically methylates the second histidine of the motif.[1]
Key substrates include zinc transporters like SLC39A7, with implications for tumor growth.
[11]
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o« METTL18 (Methyltransferase-like 18): This enzyme is responsible for the N3-methylation of
Histidine 245 on the ribosomal protein RPL3.[1] This modification is important for the proper
assembly of the 60S ribosome subunit and maintaining the fidelity of translation.[12]
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Key mammalian PHMTs and their specific substrates.

Table 1: Summary of Characterized Mammalian Protein

Histidine Methyltransferases

Methyltransfer  Target Specific Key Biological
] Substrate(s) ] ]
ase Nitrogen Residue(s) Function(s)

Cytoskeleton

integrity, smooth

SETD3 N3 (N1) B-Actin His73
muscle
contraction[6][7]
Proteins with Zinc
"HxH" motif (e.g., Second His in homeostasis,
METTL9 N1 (N) )
SLC39A7, HxH motif tumor growth[1]
S100A9) [11]
) Ribosome
Ribosomal
) ) assembly,
METTL18 N3 (N7) Protein L3 His245 ]
translational
(RPL3)

fidelity[1][12]

Physiological and Pathological Significance
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Regulation of the Cytoskeleton and Muscle Function

The N3-methylation of actin at His73 by SETD3 is the most well-characterized histidine
methylation event. This modification reduces the rate of nucleotide exchange on actin
monomers and slightly accelerates the assembly of actin filaments.[7] Mice lacking SETD3
show a complete loss of actin His73 methylation.[7] This results in severe reproductive issues
in female mice, specifically primary maternal dystocia (difficulty in childbirth) due to impaired
uterine smooth muscle contraction, highlighting a critical role for this PTM in physiological
processes.[7]

Role in Cancer

The role of histidine methylation in cancer is an emerging area of research. SETD3 has been
implicated in carcinogenesis, although its exact role may be context-dependent.[6][8] More
directly, the METTL9 methyltransferase has been shown to be required for tumor growth.[11]
By methylating zinc transporters, METTLY influences zinc homeostasis, which is critical for the
function of numerous enzymes and transcription factors involved in cell proliferation. Deletion of
Mettl9 in mouse models suppresses tumor growth and enhances anti-tumor immunity.[11]

N-Methylated Histidine as Biomarkers

Free N-methylated histidine residues, liberated during protein degradation, are not reutilized for
protein synthesis and are excreted, making them valuable biomarkers.[2]

o 3-Methylhistidine (3-MH): Formed from the post-translational methylation of histidine in actin
and myosin, 3-MH is released during the breakdown of myofibrillar proteins.[2][13] Its
concentration in plasma and urine serves as a sensitive marker for muscle protein
catabolism.[14][15] Elevated levels can indicate muscle wasting, strenuous exercise, or
certain metabolic disorders.[13] However, dietary meat intake also contributes to 3-MH
levels, which must be considered during interpretation.[2]

e 1-Methylhistidine (1-MH): Unlike 3-MH, 1-MH is not endogenously formed in humans.[14] Its
presence in the body is primarily the result of metabolizing the dipeptide anserine (3-alanyl-
N1t-methyl-L-histidine), which is abundant in poultry and fish.[16][17] Therefore, 1-MH serves
as a specific biomarker for recent meat consumption and can be used to distinguish dietary
from endogenous sources of 3-MH.[2][13]
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Origins and biomarker utility of 1-MH and 3-MH.

Table 2: Reference Concentrations of N-Methylated
Histidines
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Normal Associated
Analyte Matrix Concentration Conditions for
Range Elevation
1-Methylhistidine (1- ~5.0 - 15.0 umol/L[2] ) o
Plasma High meat/fish intake
MH) [18]
17.7 - 153.8
Urine pmol/mmol High meat/fish intake

creatinine[19][20][21]

e Muscle wasting,
3-Methylhistidine (3-

MH) Plasma ~2.7 - 10.0 umol/L[2] strenuous exercise,

high meat intake[13]

] Muscle catabolism,
_ Variable, reflects
Urine . trauma, muscular
muscle mass and diet
dystrophy[2]

N-Methylated Dipeptides: Carnosine and Anserine

Beyond their role as protein residues, N-methylated histidines are components of biologically
active dipeptides. Anserine (B-alanyl-Ntt-methyl-L-histidine) is the N1-methylated form of
carnosine (-alanyl-L-histidine).[16] These dipeptides are found in high concentrations in
skeletal muscle and brain tissue.[16][22] They possess significant pH-buffering and antioxidant
properties and play roles in metal ion chelation.[23] Supplementation with carnosine and
anserine has been explored for ergogenic effects in high-intensity exercise and for potential
therapeutic benefits against cognitive decline.[24][25] Anserine is more resistant to degradation
by the enzyme carnosinase in human serum compared to carnosine, potentially increasing its
bioavailability.[23][25]

Experimental Protocols
Identification of Histidine Methylation Sites by Mass
Spectrometry

There are no established affinity agents to enrich for histidine-methylated peptides, making
their large-scale identification challenging.[26] The primary method relies on high-resolution
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mass spectrometry (MS) analysis of complex peptide mixtures derived from proteolytic digests.
Generalized Protocol:

o Protein Extraction and Digestion: Extract total protein from cells or tissues. Reduce and
alkylate cysteine residues, followed by digestion with a protease (e.g., Trypsin).

o Peptide Fractionation (Optional but Recommended): To reduce sample complexity, peptides
can be fractionated using techniques like strong cation exchange (SCX) or high-pH
reversed-phase liquid chromatography (RPLC).

o LC-MS/MS Analysis: Analyze peptide fractions using a high-resolution mass spectrometer
(e.g., Orbitrap or Q-TOF) coupled to a nano-flow RPLC system. The mass spectrometer
should be operated in a data-dependent acquisition (DDA) mode.

» Database Searching: Search the resulting MS/MS spectra against a protein sequence
database. The search parameters must include methylation of histidine (+14.01565 Da) as a
variable modification. Specialized search algorithms may be required to handle the neutral
loss of the methyl group from the imidazole ring.

» Validation: Manually inspect MS/MS spectra of putative methylated peptides to confirm the
assignment, looking for key fragment ions that support the modification site.
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General workflow for MS-based identification of methylation.

In Vitro Methyltransferase Assay
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This assay measures the ability of a recombinant methyltransferase to transfer a methyl group
from AdoMet to a specific substrate.

Generalized Protocol (Radiometric):

o Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50
mM Tris-HCI, pH 7.5, 50 mM NaCl).[1]

e Add Components:
o Add the purified, recombinant PHMT (e.g., METTL9) to a final concentration of 1-2 puM.[1]

o Add the substrate (e.g., a synthetic peptide containing the target histidine) to a final
concentration of ~100 uM.[1]

o Initiate the reaction by adding radiolabeled [3H]-AdoMet.
 Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[1]

e Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by spotting the
mixture onto P81 phosphocellulose paper.[1]

e Detection:

o If using P81 paper, wash extensively to remove unincorporated [3H]-AdoMet. Measure the
radioactivity incorporated into the peptide substrate using a scintillation counter.

o Alternatively, the reaction can be analyzed by LC-MS to detect the mass shift
corresponding to methylation of the substrate peptide.[1]

Future Directions and Drug Development
Implications

The study of N-methylated histidine residues is rapidly advancing. The discovery of specific
writers (SETD3, METTL9, METTL18) opens the door to developing potent and selective
inhibitors. Such inhibitors could serve as valuable chemical probes to further elucidate the
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biological roles of histidine methylation and may hold therapeutic potential, particularly in
oncology, given the role of METTL9 in tumor growth.[11]

Furthermore, the development of robust analytical methods to quantify 1-MH and 3-MH is
crucial for clinical applications, enabling better monitoring of muscle health, nutritional status,
and dietary adherence in clinical trials.[13][18] Unanswered questions remain, including the
identification of demethylases ("erasers") for this modification and a full characterization of the
histidine "methylome" across different tissues and disease states. Addressing these questions
will be paramount for fully understanding the significance of this PTM and harnessing its
potential for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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